N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide
CAS No.:
Cat. No.: VC16281905
Molecular Formula: C21H25FN2O4S
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H25FN2O4S |
|---|---|
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)acetamide |
| Standard InChI | InChI=1S/C21H25FN2O4S/c1-23(2)18-7-3-16(4-8-18)13-24(19-11-12-29(26,27)15-19)21(25)14-28-20-9-5-17(22)6-10-20/h3-10,19H,11-15H2,1-2H3 |
| Standard InChI Key | FVIYCVPEWPIVJE-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)F |
Introduction
The compound N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide is a complex organic molecule featuring a combination of functional groups and heterocyclic structures. This compound is not directly mentioned in the provided search results, but its structure can be inferred from related compounds such as N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide and other derivatives . The presence of a dimethylamino group, a tetrahydrothiophene moiety, and a fluorophenoxyacetamide structure suggests potential biological activities and chemical reactivity.
Functional Groups and Reactivity
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Dimethylamino Group: Participates in nucleophilic substitution reactions.
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Tetrahydrothiophene Moiety: Allows for oxidation and reduction reactions due to its sulfur content.
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Fluorophenoxyacetamide Group: Contributes to potential biological activities and may engage in electrophilic aromatic substitution reactions.
Synthesis Methods
The synthesis of such compounds typically involves multiple steps, including the formation of the tetrahydrothiophene moiety, the introduction of the dimethylamino group, and the incorporation of the fluorophenoxyacetamide structure. Common reagents and conditions might include:
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Starting Materials: Tetrahydrothiophene derivatives, dimethylaminobenzylamine.
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Reaction Conditions: Controlled temperature and solvent conditions to ensure high yields and purity.
Biological Activities and Potential Applications
While specific data on N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide is not available, related compounds have shown promise in various biological activities:
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Antimicrobial Properties: Some derivatives have demonstrated activity against bacterial and fungal species .
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Anticancer Potential: Interaction with specific enzymes or receptors involved in disease pathways could lead to diverse pharmacological effects.
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Biological Activity | Potential Applications |
|---|---|---|---|
| N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide | C₁₈H₂₃N₃O₄S | Antimicrobial, anticancer | Medicinal chemistry, pharmacology |
| N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide | Not specified | Potential antimicrobial, anticancer | Requires further research |
Future Research Directions
Further studies are needed to fully elucidate the biological activities and potential applications of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide. This includes detailed synthesis protocols, in vitro and in vivo biological evaluations, and molecular docking studies to understand its interaction with biological targets.
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